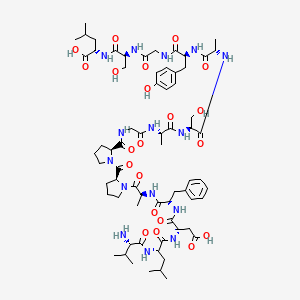
Unii-Y2E6MZ66ZG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Unii-Y2E6MZ66ZG is a unique chemical compound identified by its specific molecular structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Unii-Y2E6MZ66ZG typically involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reactants: The process begins with specific reactants that undergo a series of reactions.
Reaction Conditions: These reactions often require controlled temperatures, pressures, and catalysts to ensure the desired product is formed.
Purification: After the initial synthesis, the compound is purified using techniques such as crystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Automation: Implementing automated systems to monitor and control reaction conditions.
Quality Control: Ensuring the final product meets stringent quality standards through rigorous testing and analysis.
Analyse Des Réactions Chimiques
Types of Reactions
Unii-Y2E6MZ66ZG undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized products.
Reduction: Reacting with reducing agents to form reduced products.
Substitution: Undergoing substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted compounds with different functional groups.
Applications De Recherche Scientifique
Unii-Y2E6MZ66ZG has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and studies to understand cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mécanisme D'action
The mechanism by which Unii-Y2E6MZ66ZG exerts its effects involves:
Molecular Targets: Binding to specific molecular targets within cells.
Pathways: Modulating biochemical pathways to produce desired effects.
Interactions: Interacting with other molecules to enhance or inhibit specific reactions.
Propriétés
Numéro CAS |
410075-17-1 |
|---|---|
Formule moléculaire |
C68H101N15O21 |
Poids moléculaire |
1464.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C68H101N15O21/c1-34(2)25-43(79-65(100)55(69)36(5)6)60(95)78-46(29-54(89)90)61(96)77-45(27-40-15-11-10-12-16-40)59(94)74-39(9)66(101)83-24-14-18-51(83)67(102)82-23-13-17-50(82)64(99)71-30-52(87)72-37(7)56(91)81-49(33-85)62(97)73-38(8)57(92)76-44(28-41-19-21-42(86)22-20-41)58(93)70-31-53(88)75-48(32-84)63(98)80-47(68(103)104)26-35(3)4/h10-12,15-16,19-22,34-39,43-51,55,84-86H,13-14,17-18,23-33,69H2,1-9H3,(H,70,93)(H,71,99)(H,72,87)(H,73,97)(H,74,94)(H,75,88)(H,76,92)(H,77,96)(H,78,95)(H,79,100)(H,80,98)(H,81,91)(H,89,90)(H,103,104)/t37-,38-,39-,43-,44-,45-,46-,47-,48-,49-,50-,51-,55-/m0/s1 |
Clé InChI |
PCRUUJKLLRBJEY-SEWGBTTKSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


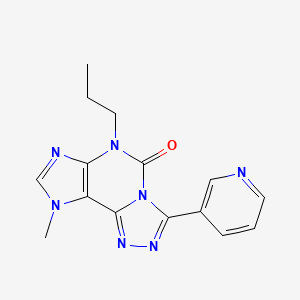
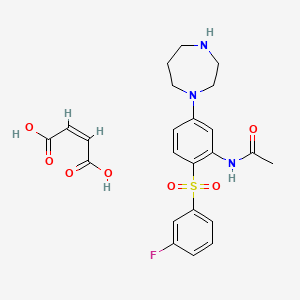
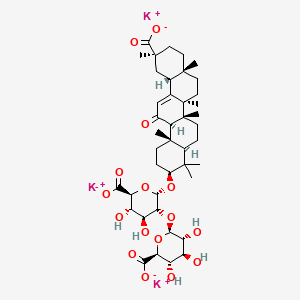

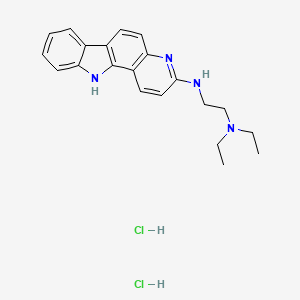

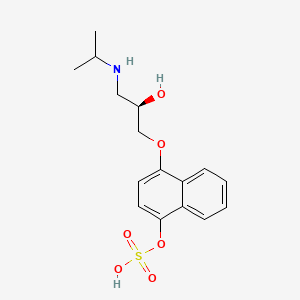
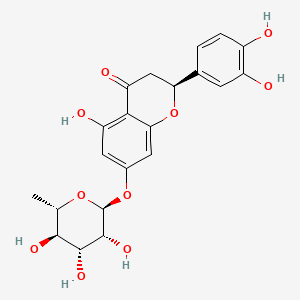
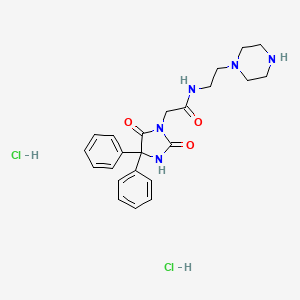

![(2E)-3-ethyl-2-[(2Z)-2-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-5,6-dimethyl-1,3-benzoxazole;iodide](/img/structure/B12775782.png)



